molecular formula C15H30O2 B12092749 1-Tetradecanol, formate CAS No. 5451-63-8

1-Tetradecanol, formate

Cat. No.: B12092749
CAS No.: 5451-63-8
M. Wt: 242.40 g/mol
InChI Key: SJBKZSQQFOWRQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tetradecanol, formate, also known as myristyl formate, is an ester derived from 1-tetradecanol and formic acid. It is a white, waxy solid with a faint, pleasant odor. This compound is practically insoluble in water but soluble in organic solvents such as diethyl ether and slightly soluble in ethanol .

Preparation Methods

1-Tetradecanol, formate can be synthesized through the esterification of 1-tetradecanol with formic acid. The reaction typically involves heating the alcohol and acid in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the ester. The reaction conditions often include refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization .

Industrial production methods for this compound may involve the hydrogenation of myristic acid (or its esters) to produce 1-tetradecanol, which is then esterified with formic acid. Myristic acid can be sourced from natural fats and oils, such as nutmeg, palm kernel oil, and coconut oil .

Chemical Reactions Analysis

1-Tetradecanol, formate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, reducing agents, and oxidizing agents. The major products formed from these reactions are 1-tetradecanol, formic acid, and various oxidized derivatives .

Scientific Research Applications

1-Tetradecanol, formate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other chemical compounds, such as surfactants and emulsifiers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems, particularly in temperature-regulated drug release systems based on phase-change materials.

    Industry: this compound is used in the formulation of cosmetics, such as cold creams, due to its emollient properties.

Mechanism of Action

The mechanism of action of 1-tetradecanol, formate involves its interaction with biological membranes and enzymes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It may also interact with specific enzymes, inhibiting or modulating their activity. The molecular targets and pathways involved in its biological effects are still under investigation, but it is believed to affect cellular processes such as signal transduction and membrane transport .

Comparison with Similar Compounds

1-Tetradecanol, formate can be compared with other fatty alcohol esters, such as:

The uniqueness of this compound lies in its balance of hydrophobic and hydrophilic properties, making it suitable for various applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

5451-63-8

Molecular Formula

C15H30O2

Molecular Weight

242.40 g/mol

IUPAC Name

tetradecyl formate

InChI

InChI=1S/C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16/h15H,2-14H2,1H3

InChI Key

SJBKZSQQFOWRQX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.